ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate involves multiple steps
Formation of Indole Core: The Fischer indole synthesis is a common method used to form the indole core.
Introduction of Functional Groups: The methoxy and dimethyl groups can be introduced through electrophilic substitution reactions.
Attachment of Quinazolinyl Acetyl Moiety: This step involves the acylation of the indole derivative with a quinazolinyl acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Biological Activity
Ethyl 5-methoxy-1,2-dimethyl-4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1H-indole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the indole and quinazolinone rings, followed by acylation and esterification processes. Detailed synthetic procedures can be found in specialized literature focusing on heterocyclic compounds.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 2.2 µM to 5.3 µM across different cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has shown promising results against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.98 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
The biological activity is believed to stem from the compound's ability to interfere with cellular processes such as DNA replication and protein synthesis. Molecular docking studies suggest that it binds effectively to target proteins involved in these processes .
Case Studies
- Case Study on Cancer Cell Lines : A study involving the compound's effect on A549 cells revealed that it significantly inhibited cell proliferation compared to untreated controls, with morphological changes indicative of apoptosis observed under microscopy.
- Antibacterial Efficacy : In a clinical setting, the compound’s efficacy against MRSA was evaluated through in vitro assays, demonstrating its ability to reduce bacterial load effectively.
Properties
Molecular Formula |
C24H24N4O5 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 5-methoxy-1,2-dimethyl-4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]indole-3-carboxylate |
InChI |
InChI=1S/C24H24N4O5/c1-5-33-24(31)20-14(2)27(3)17-10-11-18(32-4)22(21(17)20)26-19(29)12-28-13-25-16-9-7-6-8-15(16)23(28)30/h6-11,13H,5,12H2,1-4H3,(H,26,29) |
InChI Key |
VXFIHOJXDGFBEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C)C |
Origin of Product |
United States |
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